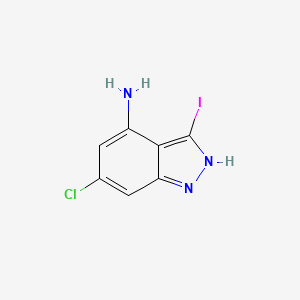

6-Chloro-3-iodo-1H-indazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indazoles, including 6-Chloro-3-iodo-1H-indazol-4-amine, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . One specific synthesis of a similar compound, 6-chloro-1H-indazol-3-amine, involves the use of raw materials such as ammonium hydroxide, N-Methyl-2-pyrrolidone, hydrazine hydrate, thionyl chloride, and 2,4-Dichlorobenzoic acid .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodo-1H-indazol-4-amine is based on the indazole core, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . The indazole core is substituted at the 6th position with a chlorine atom and at the 3rd position with an iodine atom.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-3-iodo-1H-indazol-4-amine include a density of 1.5±0.1 g/cm3, a boiling point of 408.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.1±3.0 kJ/mol, a flash point of 201.0±23.2 °C, and an index of refraction of 1.777 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Indazole derivatives, including 6-Chloro-3-iodo-1H-indazol-4-amine , have been extensively studied for their antitumor properties. They have shown promising results in inhibiting the growth of various cancer cell lines. For instance, certain indazole-3-amine derivatives have demonstrated significant inhibitory effects against human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These compounds can induce apoptosis and affect the cell cycle, potentially through mechanisms involving the Bcl2 family members and the p53/MDM2 pathway .

Wirkmechanismus

Target of Action

It’s known that indazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that indazole derivatives can interact with various targets, leading to a wide range of biological effects .

Biochemical Pathways

Given the broad range of activities associated with indazole derivatives, it’s likely that multiple pathways are affected .

Result of Action

One study showed that a compound from the same family had promising inhibitory effects against the k562 cell line .

Eigenschaften

IUPAC Name |

6-chloro-3-iodo-2H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSHXCCZFBQTBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646325 |

Source

|

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodo-1H-indazol-4-amine | |

CAS RN |

885520-00-3 |

Source

|

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)